9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide
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Overview
Description
Preparation Methods
The synthesis of 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide involves several steps. One common method includes the reaction of acitretin with triethylamine in a tetrahydrofuran-acetonitrile mixture . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying retinoid behavior and interactions . In biology and medicine, it is extensively used in the treatment of severe psoriasis and other keratinization disorders . Additionally, it has applications in the pharmaceutical industry for the development of new retinoid-based therapies .
Mechanism of Action
The mechanism of action of 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide involves its binding to specific retinoid receptors in the skin, such as RXR and RAR . This binding helps normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization . The compound’s effects are mediated through the regulation of gene transcription, leading to the differentiation of keratinocytes and the reduction of epidermal hyperplasia .
Comparison with Similar Compounds
Compared to other similar compounds, such as etretinate and isotretinoin, 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide has a shorter half-life and a more favorable pharmacokinetic profile . This makes it a preferred choice for the treatment of severe psoriasis and other keratinization disorders . Similar compounds include etretinate, isotretinoin, and tazarotene .
Properties
CAS No. |
54757-58-3 |
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Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C21H27NO2/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H2,22,23)/b9-7+,11-10+,14-8+,15-12+ |
InChI Key |
GFGQUYGAMQMBSY-AQFIFDHZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)N)C)C)C)C)OC |
Origin of Product |
United States |
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